Dec-2-en-4-one physical and chemical properties overview
Dec-2-en-4-one physical and chemical properties overview
An In-depth Technical Guide to the Physical and Chemical Properties of Dec-2-en-4-one
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of Dec-2-en-4-one (CAS No. 63024-86-2).[1] Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity of this α,β-unsaturated ketone. The guide synthesizes computed data with established principles of organic chemistry to offer field-proven insights. Protocols for characterization and an analysis of safety and handling are also presented. The structure of this guide is designed to logically present the multifaceted nature of Dec-2-en-4-one, ensuring scientific integrity and providing a foundation for its application in research and development.
Molecular Structure and Identifiers
The functionality and reactivity of any chemical compound are fundamentally dictated by its structure. Dec-2-en-4-one is a ten-carbon aliphatic chain featuring a ketone at the 4-position and a carbon-carbon double bond between the 2 and 3 positions. This arrangement classifies it as an α,β-unsaturated ketone, a structural motif that confers unique electronic properties and a distinct reactivity profile.
Chemical Structure
The spatial arrangement of atoms and bonds in Dec-2-en-4-one is critical to understanding its behavior. The planarity of the C=C-C=O system allows for electron delocalization, which significantly influences its chemical properties.
Caption: 2D Chemical Structure of Dec-2-en-4-one.
Key Identifiers
For unambiguous identification in literature and databases, the following identifiers are used for Dec-2-en-4-one.
| Identifier | Value | Source |
| IUPAC Name | dec-2-en-4-one | PubChem[1] |
| CAS Number | 63024-86-2 | PubChem[1] |
| Molecular Formula | C₁₀H₁₈O | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| InChIKey | NNFCIYWJLLJEMN-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCCCCC(=O)C=CC | PubChem[1] |
Physical Properties
Tabulated Physicochemical Data
The following table summarizes the key computed physical properties for Dec-2-en-4-one.
| Property | Value | Notes | Source |
| Molecular Weight | 154.25 g/mol | - | PubChem[1] |
| XLogP3 | 3.2 | A measure of lipophilicity. | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen can accept a hydrogen bond. | PubChem[1] |
| Rotatable Bond Count | 6 | Indicates molecular flexibility. | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | Relates to transport properties. | PubChem[1] |
Note: The properties listed are computationally generated and should be used as estimates pending experimental verification.
Solubility Profile
Based on its XLogP3 value of 3.2, Dec-2-en-4-one is predicted to be sparingly soluble in water and highly soluble in non-polar organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[1] Its single polar carbonyl group is insufficient to overcome the hydrophobicity of the ten-carbon chain.
Chemical Properties and Reactivity
The chemical behavior of Dec-2-en-4-one is dominated by the α,β-unsaturated ketone functional group. The conjugation of the alkene and carbonyl groups creates a delocalized π-system, resulting in two primary sites for nucleophilic attack.
Electronic Structure and Reactivity
The resonance structures of the enone system reveal the electrophilic nature of both the carbonyl carbon (C4) and the β-carbon (C2).[2] This dual reactivity allows for either direct (1,2-addition) or conjugate (1,4-addition or Michael addition) nucleophilic attack.
-
1,2-Addition: Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the more electrophilic carbonyl carbon directly.
-
1,4-Addition (Michael Addition): Soft nucleophiles (e.g., enolates, amines, thiols) preferentially attack the β-carbon, which is sterically more accessible and leads to a thermodynamically more stable product.
Caption: Nucleophilic attack pathways on Dec-2-en-4-one.
Stability and Storage
Like many unsaturated ketones, Dec-2-en-4-one may be susceptible to polymerization or degradation upon exposure to light, air, or strong acids/bases. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of Dec-2-en-4-one. The following are predicted key features based on the general properties of α,β-unsaturated ketones.[3][4]
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1666-1685 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[3]
-
C=C Stretch: A medium intensity band is expected around 1620-1640 cm⁻¹.
-
C-H Stretches (Aliphatic): Multiple bands will appear in the 2850-3000 cm⁻¹ region.
-
=C-H Bending: A band characteristic of a trans-alkene is expected around 960-990 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Vinyl Protons (H2, H3): These protons will appear as deshielded multiplets in the 6.0-7.0 ppm range, showing characteristic cis or trans coupling constants.
-
α-Methylene Protons (H5): The CH₂ group adjacent to the carbonyl will be deshielded, appearing around 2.2-2.5 ppm.[4]
-
Alkyl Chain Protons: The remaining methylene and methyl protons will appear in the typical upfield region of 0.8-1.7 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C4): This will be the most downfield signal, expected in the range of 190-200 ppm.[4]
-
Alkene Carbons (C2, C3): These carbons will appear in the 125-150 ppm region.
-
Alkyl Carbons: The remaining carbons of the aliphatic chain will resonate in the 10-40 ppm range.
-
Mass Spectrometry
The primary fragmentation pattern in the mass spectrum is expected to be α-cleavage on either side of the carbonyl group.[4] This would result in the loss of an ethyl group or a hexyl group, leading to significant fragment ions.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Protocol for Spectroscopic Sample Preparation
-
Objective: To prepare a sample of Dec-2-en-4-one for NMR and IR analysis.
-
Materials: Dec-2-en-4-one, deuterated chloroform (CDCl₃) with TMS, NMR tubes, FTIR spectrometer, sample vials.
-
Procedure (NMR):
-
Accurately weigh approximately 5-10 mg of Dec-2-en-4-one into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
The sample is now ready for ¹H and ¹³C NMR analysis.
-
-
Procedure (IR):
-
Place a single drop of neat liquid Dec-2-en-4-one between two salt plates (NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
The sample is now ready for FTIR analysis.
-
-
Validation: The presence of a residual CHCl₃ peak (~7.26 ppm in ¹H NMR) and the absence of water peaks in the IR spectrum serve as internal quality checks.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling Dec-2-en-4-one. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous α,β-unsaturated ketones, such as 2-Octen-4-one, can provide guidance.[5]
Hazard Identification
-
Physical Hazards: Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air.[5][6]
-
Health Hazards: May cause skin and eye irritation.[6] Inhalation may cause respiratory tract irritation.
-
GHS Hazard Statements (Predicted):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical equipment.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[6]
Conclusion
Dec-2-en-4-one is an α,β-unsaturated ketone with a well-defined set of predicted physical and chemical properties. Its reactivity is centered on the conjugated enone system, allowing for selective transformations through either direct or conjugate addition pathways. The spectroscopic profile is characteristic of its functional groups, providing clear methods for its identification and characterization. By understanding these core properties and adhering to appropriate safety protocols, researchers can effectively and safely utilize Dec-2-en-4-one in a variety of scientific applications.
References
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PubChem. (n.d.). Dec-2-en-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (2026). dodec-2-en-4-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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ScienceLab.com. (2019, May 21). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Dec-2-en-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Nonen-4-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). Dec-2-en-4-ynal. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. Retrieved from [Link]
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Synerzine. (2019, July 29). SAFETY DATA SHEET 2-Octen-4-one. Retrieved from [Link]
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NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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MDPI. (2019, December 8). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Retrieved from [Link]
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ACS Publications. (n.d.). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Decanone (CAS 693-54-9). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-octen-4-one, 4643-27-0. Retrieved from [Link]
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NIST. (n.d.). 2-Methyl-4-decanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2,4-Decadienal (FDB015510). Retrieved from [Link]
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ACS Publications. (2009, November 4). Stereoselective Synthesis of (E)-2-En-4-ynoic Acids with Ynolates: Catalytic Conversion to Tetronic Acids and 2-Pyrones. Organic Letters. Retrieved from [Link]
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UNECE. (n.d.). ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 4). 23.4: Reactivity of Organic Molecules. Retrieved from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Perfumer & Flavorist. (2014, April 22). Dec-9-en-2-one. Retrieved from [Link]
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